molecular formula C13H19N B3283227 (2-Phenylcyclohexyl)methanamine CAS No. 763910-39-0

(2-Phenylcyclohexyl)methanamine

Cat. No.: B3283227
CAS No.: 763910-39-0
M. Wt: 189.3 g/mol
InChI Key: KTGOIKRSPMISTP-UHFFFAOYSA-N
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Description

(2-Phenylcyclohexyl)methanamine is a chemical compound belonging to the class of arylcyclohexylamines. . The compound is characterized by a cyclohexyl ring substituted with a phenyl group and an amine group attached to a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylcyclohexyl)methanamine typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 2-phenylcyclohexanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Phenylcyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PhI(OAc)2 and TEMPO.

    Reduction: Reduction of the compound can yield secondary or tertiary amines depending on the reducing conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: Sodium cyanoborohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

(2-Phenylcyclohexyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Phencyclidine: Shares structural similarities and exhibits similar pharmacological effects.

    Ketamine: Another arylcyclohexylamine with dissociative properties.

    Methenamine: Although structurally different, it shares some chemical reactivity with (2-Phenylcyclohexyl)methanamine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-phenylcyclohexyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGOIKRSPMISTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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